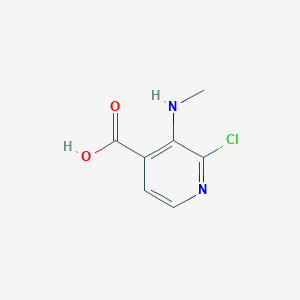
2-Chloro-3-(methylamino)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(methylamino)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 2-position, a methylamino group at the 3-position, and a carboxylic acid group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the methylamino group. One common method involves the use of citrazinic acid, (CH3)4NCl, and triphosgene in a reactor, which is heated to the reaction temperature and maintained for 10-12 hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-(methylamino)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2-Chloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-3-(methylamino)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the formation of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
相似化合物的比较
2-Chloro-3-(methylamino)isonicotinic acid can be compared with other isonicotinic acid derivatives, such as:
Isoniazid: A well-known antimicrobial agent used in the treatment of tuberculosis.
N-cyanomethyl-2-chloroisonicotinic acid: Another potent plant immune inducer.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
2089292-36-2 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-chloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-4(7(11)12)2-3-10-6(5)8/h2-3,9H,1H3,(H,11,12) |
InChI 键 |
WATPWZVPLCOABY-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CN=C1Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


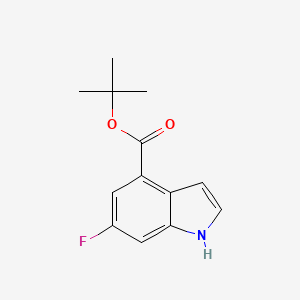
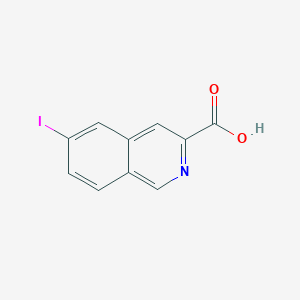
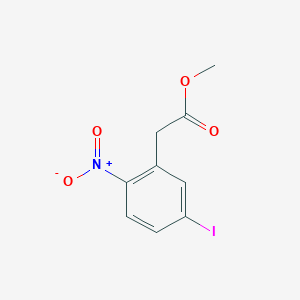
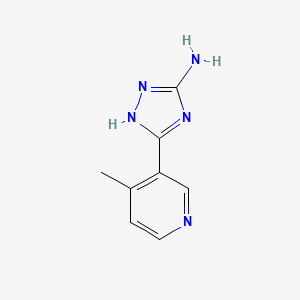
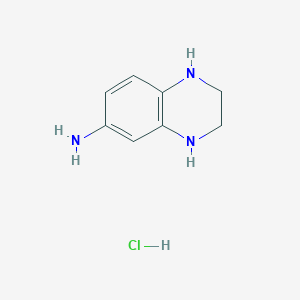
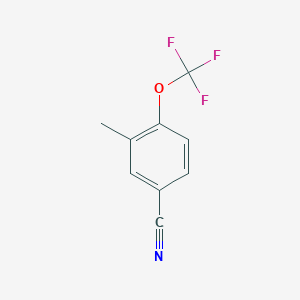
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
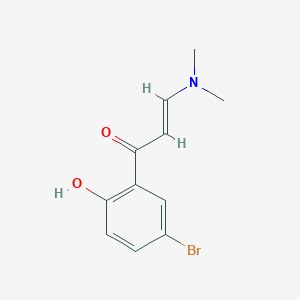
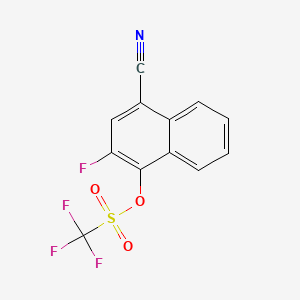
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
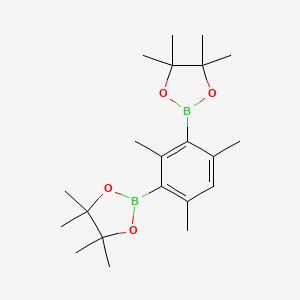
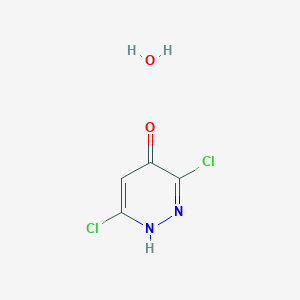
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
